molecular formula C14H21N B14595349 2-(2-Cyclohexylethyl)-6-methylpyridine CAS No. 60439-19-2

2-(2-Cyclohexylethyl)-6-methylpyridine

Cat. No.: B14595349
CAS No.: 60439-19-2
M. Wt: 203.32 g/mol
InChI Key: XMHQUGAOTBPGDV-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylethyl)-6-methylpyridine is a pyridine derivative characterized by a cyclohexylethyl substituent at the 2-position and a methyl group at the 6-position. Its structure combines aromatic pyridine with a bulky aliphatic cyclohexylethyl group, which influences steric and electronic properties, impacting reactivity and binding affinities .

Properties

CAS No.

60439-19-2

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(2-cyclohexylethyl)-6-methylpyridine

InChI

InChI=1S/C14H21N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3

InChI Key

XMHQUGAOTBPGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethyl)-6-methylpyridine typically involves the alkylation of 6-methylpyridine with 2-cyclohexylethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the nitrogen atom of the pyridine ring.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Cyclohexylethyl)-6-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the pyridine ring into a piperidine ring.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(2-Cyclohexylethyl)-6-methylpyridine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylethyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-(2’-Benzimidazolyl)-6-methylpyridine
  • Structure : Replaces the cyclohexylethyl group with a benzimidazolyl moiety.
  • Properties : Forms stable vanadium complexes, as evidenced by significant XANES spectral changes during coordination. The aromatic benzimidazolyl group enhances π-π interactions and electron density at the metal center, improving catalytic activity compared to aliphatic substituents .
  • Applications : Used in phosphorescent copper(I) complexes for light-emitting devices due to strong luminescence properties .
2-(Morpholin-4-yl)ethyl-6-methylpyridine
  • Structure : Features a morpholine-substituted ethyl chain.
  • Properties : Exhibits lower binding affinity (Ki > 1000 nM) compared to aromatic analogs, similar to 2-(2-cyclohexylethyl)-6-methylpyridine (Ki = 1670 nM). The bulky cyclohexyl and morpholinyl groups reduce steric compatibility in receptor binding .
2-Chloro-6-methoxy Pyridine Derivatives
  • Structure: Includes chloro and methoxy substituents (e.g., 2-chloro-6-methoxyisonicotinonitrile).
  • Properties : Electron-withdrawing groups (Cl, CN) increase electrophilicity, contrasting with the electron-donating methyl and cyclohexylethyl groups in the target compound. This affects reactivity in nucleophilic substitution reactions .

Physicochemical Properties

Compound Name Key Substituents LogP Melting Point (°C) Applications References
2-(2-Cyclohexylethyl)-6-methylpyridine Cyclohexylethyl, methyl ~3.8* Not reported Ligand in metal complexes
2-(2’-Benzimidazolyl)-6-methylpyridine Benzimidazolyl, methyl ~2.5 180–185 Catalysis, luminescent materials
2-Ethyl-3-hydroxy-6-methylpyridine Ethyl, hydroxy, methyl ~1.2 98–100 Pharmaceuticals, agrochemicals
2-(Bromomethyl)-6-methylpyridine Bromomethyl, methyl ~2.0 45–50 Synthetic intermediate

*Estimated using fragment-based methods.

Key Observations:
  • Lipophilicity : The cyclohexylethyl group increases LogP (~3.8) compared to benzimidazolyl (~2.5) or hydroxy-substituted analogs (~1.2), enhancing membrane permeability but reducing solubility .
  • Thermal Stability : Benzimidazolyl derivatives exhibit higher melting points (180–185°C) due to strong intermolecular interactions, whereas bromomethyl derivatives are low-melting (45–50°C) .

Functional Comparisons

  • Coordination Chemistry :

    • The benzimidazolyl analog forms more stable copper(I) complexes with intense luminescence (quantum yield > 0.4), whereas cyclohexylethyl-substituted ligands show weaker luminescence due to steric hindrance .
    • Vanadium complexes of benzimidazolyl derivatives display distinct pre-edge XANES features, indicating stronger metal-ligand covalency compared to aliphatic substituents .
  • Biological Activity: Cyclohexylethyl and morpholinyl ethyl groups reduce binding affinity (Ki > 1000 nM) in quinoline-based pharmacophores, highlighting the disadvantage of aliphatic bulk in receptor-targeted applications .

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